2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene
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Overview
Description
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring via a propenyl chain
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene acts as a selective inhibitor of STAT3 . It inhibits the activation of STAT3, thereby preventing the transcription of genes that are involved in inflammatory responses .
Biochemical Pathways
The compound 2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene affects the STAT3 pathway . By inhibiting STAT3, it disrupts the downstream signaling of this pathway, which includes the production of pro-inflammatory mediators . This results in an overall reduction of inflammation.
Pharmacokinetics
It is known that the compound is administered in drinking water , suggesting that it is orally bioavailable
Result of Action
The inhibition of STAT3 by 2-[(1E)-3-(2-methoxyphenyl)prop-1-en-1-yl]thiophene leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation and can protect against conditions such as dopaminergic neurodegeneration and arthritis .
Action Environment
It is known that the compound is effective in both in vitro and in vivo settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxybenzaldehyde and thiophene.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with thiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.
Dehydration: The intermediate compound is then subjected to dehydration using an acid catalyst such as sulfuric acid or phosphoric acid to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted thiophene derivatives.
Scientific Research Applications
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has similar structural features but differs in the position and type of substituents on the aromatic ring.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Another thiophene derivative with potential biological activities.
Uniqueness
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate key biological pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-15-14-10-3-2-6-12(14)7-4-8-13-9-5-11-16-13/h2-6,8-11H,7H2,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWGVIXVIAHFT-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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